N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Interaction Studies and Physical Properties
Research has investigated the effects of temperature and concentration on interactions involving methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide. These studies provide insights into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for understanding the compound's behavior in various solvents and conditions (Raphael, Bahadur, & Ebenso, 2015).
Corrosion Inhibition Properties
Another application area is the study of methanesulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations of the primary molecule of interest, show potential in forming protective films on metal surfaces, thus preventing corrosion. The adsorption characteristics and inhibition efficiency have been correlated with molecular structures, providing insights into designing more effective corrosion inhibitors (Olasunkanmi, Obot, & Ebenso, 2016).
COX-2 Inhibition for Therapeutic Applications
Significant research has been conducted into the modification of the phenyl ring in diarylpyrazole compounds, demonstrating that the presence of a methanesulfonamide group can lead to potent inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research underscores the compound's potential in developing new therapeutic agents targeting COX-2 (Singh et al., 2004).
Structural and Molecular Studies
The structural characteristics and supramolecular assembly of nimesulide derivatives, including those related to the compound , have been thoroughly investigated. These studies focus on understanding the molecular interactions and crystal packing, which are fundamental for the development of pharmaceuticals and materials science applications (Dey et al., 2015).
Synthetic Applications and Chemical Reactions
Research has also delved into the synthetic applications of methanesulfonamide derivatives, exploring their roles in various chemical reactions and transformations. These studies highlight the compound's versatility and potential as an intermediate in organic synthesis, offering pathways to diverse chemical structures and compounds (Patel et al., 1993).
Mechanism of Action
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Properties
IUPAC Name |
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-19(23)22-18(15-7-5-4-6-8-15)13-17(20-22)14-9-11-16(12-10-14)21-26(2,24)25/h4-12,18,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGQOCBLXEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.